molecular formula C7H13BrO B2780705 3-(1-Bromoethyl)oxane CAS No. 1534080-33-5

3-(1-Bromoethyl)oxane

Cat. No.: B2780705
CAS No.: 1534080-33-5
M. Wt: 193.084
InChI Key: NDQYGDYNCDEWGC-UHFFFAOYSA-N
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Description

3-(1-Bromoethyl)oxane, also known as 3-(1-bromoethyl)tetrahydro-2H-pyran, is a chemical compound with the molecular formula C7H13BrO and a molecular weight of 193.08 g/mol . It is characterized by the presence of a bromoethyl group attached to the third carbon of an oxane ring, which is a six-membered ring containing one oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Bromoethyl)oxane typically involves the bromination of 3-ethyloxane. This can be achieved using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) under controlled conditions. The reaction proceeds via a free radical mechanism, where the bromine molecule dissociates into bromine radicals that attack the ethyl group, resulting in the formation of the bromoethyl derivative .

Industrial Production Methods

Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through distillation or recrystallization techniques to ensure high purity levels .

Chemical Reactions Analysis

Types of Reactions

3-(1-Bromoethyl)oxane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(1-Bromoethyl)oxane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: It serves as a building block for the synthesis of potential drug candidates and bioactive molecules.

    Industry: The compound is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(1-Bromoethyl)oxane involves its reactivity as an electrophile due to the presence of the bromo group. This electrophilic nature allows it to participate in various substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-Bromoethyl)oxane is unique due to its specific reactivity profile, which is influenced by the bromo group. The bromo group is a good leaving group, making the compound highly reactive in substitution and elimination reactions. This reactivity can be leveraged in various synthetic applications, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

3-(1-bromoethyl)oxane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BrO/c1-6(8)7-3-2-4-9-5-7/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDQYGDYNCDEWGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCOC1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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